molecular formula C19H23NO6S B2682349 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid CAS No. 1428150-72-4

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid

Cat. No.: B2682349
CAS No.: 1428150-72-4
M. Wt: 393.45
InChI Key: OXDKTBHPZPBWJY-UHFFFAOYSA-N
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Description

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group and dipropoxybenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid typically involves multiple steps:

    Preparation of 3,4-Dipropoxybenzenesulfonyl chloride: This is achieved by reacting 3,4-dipropoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The dipropoxybenzene moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxybenzenesulfonamido)benzoic acid
  • 3-(3,4-Diethoxybenzenesulfonamido)benzoic acid
  • 3-(3,4-Dipropoxybenzenesulfonamido)benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dipropoxy groups may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds with different alkoxy substituents.

Properties

IUPAC Name

3-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-3-10-25-17-9-8-16(13-18(17)26-11-4-2)27(23,24)20-15-7-5-6-14(12-15)19(21)22/h5-9,12-13,20H,3-4,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDKTBHPZPBWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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